![molecular formula C16H14N4S B2434977 N-甲基-N'-[3-(2-喹喔啉基)苯基]硫脲 CAS No. 866131-46-6](/img/structure/B2434977.png)
N-甲基-N'-[3-(2-喹喔啉基)苯基]硫脲
描述
N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea is a compound that belongs to the class of thiourea derivatives. It features a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound, fused with a phenyl group and a thiourea group. This compound is of significant interest due to its potential biological and pharmacological activities.
科学研究应用
N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, have been reported to exhibit several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
Thiourea and its derivatives, including the compound , have been shown to catalyze a wide range of organic transformations through hydrogen-bond formation . The hydrogen-bonding organo-catalysts can efficiently activate the reacting electrophiles .
Biochemical Pathways
It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
未来方向
The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from this study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea typically involves the reaction of quinoxaline derivatives with phenyl isothiocyanate in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme is as follows:
Starting Materials: Quinoxaline derivative and phenyl isothiocyanate.
Reaction Conditions: Solvent (ethanol or methanol), base (such as triethylamine), and heating (reflux conditions).
Product Formation: N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may also be employed to make the process more sustainable.
化学反应分析
Types of Reactions
N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Thiourea: An organosulfur compound with a wide range of applications in organic synthesis and biology.
Phenylthiourea: A derivative of thiourea with a phenyl group, used in various chemical reactions.
Uniqueness
N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea is unique due to the combination of the quinoxaline and thiourea moieties, which confer distinct biological and chemical properties. This combination enhances its potential as a therapeutic agent and a versatile compound in chemical synthesis.
属性
IUPAC Name |
1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-17-16(21)19-12-6-4-5-11(9-12)15-10-18-13-7-2-3-8-14(13)20-15/h2-10H,1H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPOXZKRWJOAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325267 | |
| Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866131-46-6 | |
| Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
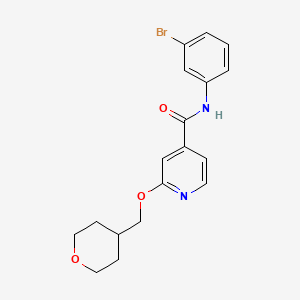
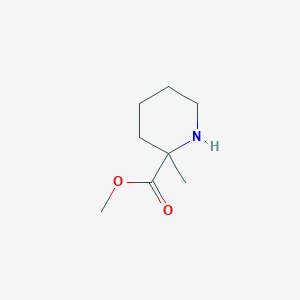
![5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2434897.png)


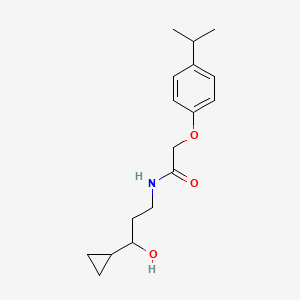
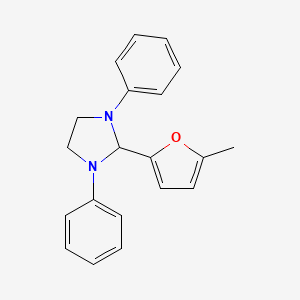
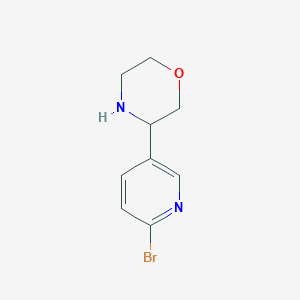
![1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2434909.png)
![N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2434910.png)




